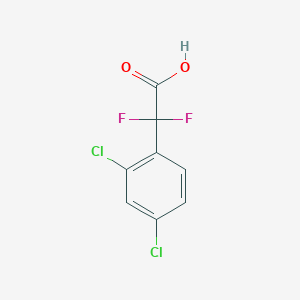

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid

Übersicht

Beschreibung

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid typically involves the introduction of chlorine and fluorine atoms onto a phenyl ring followed by the formation of the acetic acid moiety. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system. This process uses a mixture of nitric acid and sulfuric acid at a controlled temperature and flow rate to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using batch reactors or continuous flow systems. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield compared to traditional batch reactors .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less oxidized products.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and various reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and specific solvent systems to optimize yields and selectivity .

Major Products

Major products formed from these reactions include various substituted phenyl derivatives, carboxylic acids, and other oxidized or reduced compounds depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Development

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Its primary application lies in the control of broadleaf weeds in various crops. The compound's effectiveness stems from its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth in target weeds while being relatively safe for grasses and other crops.

Table 1: Herbicide Efficacy Comparison

| Herbicide | Active Ingredient | Target Weeds | Application Rate (kg/ha) | Crop Safety |

|---|---|---|---|---|

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Broadleaf weeds | 1.0 - 3.5 | High |

| Glyphosate | Glyphosate | Annual and perennial weeds | 1.0 - 5.0 | Moderate |

| Atrazine | Atrazine | Grasses and broadleaf weeds | 0.5 - 1.5 | Variable |

Environmental Applications

Soil and Water Contamination Studies

Research has indicated that the presence of this compound in soil and water can lead to environmental concerns due to its persistence and potential toxicity to aquatic life. Studies have been conducted to assess the degradation pathways of this compound in various environmental settings.

Case Study: Soil Degradation

A study conducted in agricultural fields treated with this compound assessed its degradation over time. Soil samples were collected at intervals post-application to measure residue levels using gas chromatography.

- Findings: The half-life of the compound was found to be approximately 30 days under aerobic conditions, with significant degradation occurring through microbial activity.

Toxicological Insights

Human Health Risks

The toxicological profile of this compound has been a subject of extensive research due to its potential health risks upon exposure. Acute poisoning cases have highlighted the need for better safety protocols when handling this compound.

Table 2: Reported Symptoms of Poisoning

| Symptoms | Severity Level |

|---|---|

| Nausea | Mild |

| Vomiting | Moderate |

| Rhabdomyolysis | Severe |

| Liver Damage | Severe |

Case Study: Acute Poisoning Incident

A documented case involved a patient who ingested a large quantity of a herbicide containing this compound. The patient exhibited severe gastrointestinal distress and required intensive care treatment including alkaline diuresis to facilitate the elimination of the toxin from the body.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt normal cellular processes by binding to active sites or altering protein conformation. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.

2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and other organic synthesis applications.

Uniqueness

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a compound of interest due to its potential biological activities and applications in various fields, particularly in agriculture and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : CHClFO

- Molecular Weight : 253.05 g/mol

The biological activity of this compound can be attributed to its interaction with various biological systems:

- Herbicidal Activity : The compound acts as a herbicide by disrupting plant growth through the inhibition of specific enzymes involved in the synthesis of amino acids. This disruption leads to the death of susceptible plant species.

- Toxicological Effects : Studies indicate that exposure to this compound can result in significant toxicity in mammals, with symptoms ranging from gastrointestinal distress to neurological impairments.

Toxicity Profile

The toxicity of this compound has been extensively studied. Key findings include:

- Acute Toxicity : Reports indicate that acute exposure can lead to severe health effects, including respiratory failure and cardiovascular complications. A case study documented a fatal incident involving ingestion of high doses (25-35 g), highlighting its lethal potential .

- Chronic Effects : Long-term exposure has been linked to renal damage and potential carcinogenic effects. The International Agency for Research on Cancer (IARC) classified it as possibly carcinogenic based on mechanistic evidence .

Case Studies

-

Case of Severe Poisoning : A young female farmer in Ethiopia ingested an unknown quantity of this compound leading to severe poisoning and eventual death despite medical intervention. This case underscores the dangers associated with agricultural use and accidental ingestion .

Symptom Description Loss of Consciousness Immediate after ingestion Excess Oral Secretions Observed upon hospital admission Treatment Supportive care and mechanical ventilation - Epidemiological Study : A study analyzing urinary levels of this compound among men found no significant association with erectile dysfunction (ED), suggesting that while exposure is prevalent, its direct link to ED may be weak .

Research Findings

Recent studies have focused on the biological implications of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound exhibits cytotoxic effects on various cell lines. The effective concentration (EC50) for certain cancer cell lines has been reported as low as 0.17 μM .

| Cell Line | EC50 (μM) |

|---|---|

| Cancer Cell Line A | 0.17 |

| Cancer Cell Line B | 0.56 |

| Normal Cell Line | >10 |

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXMEVWDQNSWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.